molecular formula C11H7ClN4 B566897 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1211588-84-9

7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No. B566897
CAS RN: 1211588-84-9
M. Wt: 230.655
InChI Key: LGFGYRLFLSIQBH-UHFFFAOYSA-N
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Description

“7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine” is a small molecule that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to be privileged structures in medicinal chemistry and have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . These compounds are synthesized as novel CDK2 targeting compounds . In both conventional and green conditions, one-pot multicomponent reactions are used to yield the corresponding derivatives .

Scientific Research Applications

Synthetic and Medicinal Aspects

Pyrazolopyrimidines, including compounds structurally related to 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine, serve as a privileged scaffold in drug discovery due to their wide range of medicinal properties. These properties include anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory activities, CRF1 antagonists, and applications in radiodiagnostics. Significant advances in synthetic strategies and structure-activity relationship (SAR) studies for pyrazolopyrimidine derivatives have been reported, indicating their potential in developing drug candidates for various disease targets (Cherukupalli et al., 2017).

Optical Sensors and Biological Applications

Pyrimidine derivatives, closely related to the pyrazolopyrimidine framework, have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. This makes them suitable for use as sensing probes, alongside their various biological and medicinal applications (Jindal & Kaur, 2021).

Regio-Orientation in Structure Assignment

The study of regio-orientation and regioselectivity in the synthesis of pyrazolopyrimidines provides insights into the structural nuances that influence their biological activity. Clarifying the significance of regio-orientation in these compounds helps in understanding their potential medicinal applications (Mohamed & Mahmoud, 2019).

Catalysis and Synthesis

The pyranopyrimidine core, related to the pyrazolopyrimidine scaffold, showcases broad applicability in medicinal and pharmaceutical industries due to its bioavailability and synthetic applications. The development of hybrid catalysts for the synthesis of these scaffolds highlights the potential for creating novel pharmaceuticals (Parmar et al., 2023).

Optoelectronic Materials

Functionalization of pyrimidines has extended their application to the field of optoelectronic materials. Incorporation into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and other electronic devices (Lipunova et al., 2018).

Future Directions

The future directions for “7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine” could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . Additionally, the development of novel synthetic routes and the exploration of its other biological activities could also be areas of future research .

properties

IUPAC Name

7-chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-11-10-9(13-6-14-11)8(15-16-10)7-4-2-1-3-5-7/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFGYRLFLSIQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855918
Record name 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211588-84-9
Record name 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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